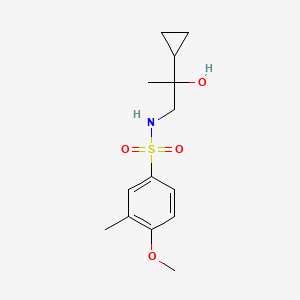

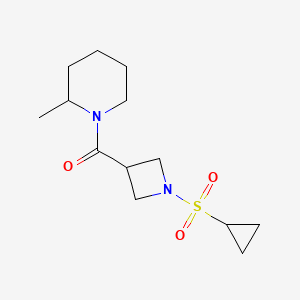

![molecular formula C19H16N4O3S B2717377 2-((1-((5-(对甲苯基)-1,3,4-噁二唑-2-基)甲基)-1H-苯并[d]咪唑-2-基)硫代)乙酸 CAS No. 902252-94-2](/img/structure/B2717377.png)

2-((1-((5-(对甲苯基)-1,3,4-噁二唑-2-基)甲基)-1H-苯并[d]咪唑-2-基)硫代)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The structure of the product was confirmed by 1H and 13C-NMR, infrared spectroscopy, and elemental analysis .

Synthesis Analysis

The guanidine derivative has been obtained by the reaction of one measure of N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide . All reactions were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .Molecular Structure Analysis

In the 13C-NMR spectrum recorded for the compound, the aliphatic carbons of 4,5-dihydro-1H-imidazole and imidazo-triazole rings are found in the range of 44.39–51.52 ppm . The molecules of the compound contain a common 7-(4,5-dihydro-1H-imidazol-2-yl)-2,5,6,7-tetrahydro-3H-imidazo[2,1-c][1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were monitored on silica gel precoated thin-layer chromatography (TLC) plates from Merck, and spots were visualized with ultraviolet (UV) light .科学研究应用

缓蚀

与查询化学物质相关的化合物,特别是那些包含1,3,4-恶二唑和苯并咪唑结构的化合物,已显示出作为缓蚀剂的重要应用。一项专注于含1,3,4-恶二唑的苯并咪唑的缓蚀性能的研究表明,这些化合物可以有效地保护硫酸环境中的低碳钢。通过SEM成像证实并通过各种物理化学和电化学技术支持的金属表面的保护层形成表明,类似的化合物可用于缓蚀策略。这些缓蚀剂在低碳钢表面的吸附由Langmuir吸附等温线描述,表明物理吸附和化学吸附机制的混合(P. Ammal, M. Prajila, A. Joseph, 2018)。

抗菌活性

1,3,4-恶二唑、苯并咪唑和相关结构的衍生物已被探索其潜在的抗菌性能。合成了一种新型亚甲基桥联苯并异恶唑基咪唑[2,1-b][1,3,4]噻二唑,并对其抗菌和抗真菌活性进行了评价。一些化合物表现出非常好的抗菌和抗真菌活性,表明此类化合物在抗菌应用中的潜力(Ravi S. Lamani, Nitinkumar S. Shetty, R. Kamble, I. M. Khazi, 2009)。

荧光化学传感

2-(5-((3-(1H-苯并[d]咪唑-2-基)-4-羟苯基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酸,一种与查询化学物质结构相似的化合物,已被合成并表征其荧光性质。它表现出对Co2+的选择性荧光猝灭效应,表明它可以用作Co2+检测的选择性荧光化学传感器。这种对甲醇中测试的其他金属离子的Co2+的特异性将此类化合物定位为开发荧光传感器的有希望的候选者(Li Rui-j, 2013)。

抗氧化活性

对1,3,4-噻二唑和1,3,4-恶二唑在环状酰亚胺上的新衍生物的研究显示出潜在的抗氧化活性。这些化合物的制备和表征导致了对它们对抗氧化活性的影响的研究,表明类似结构在抗氧化剂研究和潜在治疗用途中的应用(Akram S. Al-Haidari, E. Al-Tamimi, 2021)。

未来方向

The guanidine scaffold is present in an impressive number of naturally occurring compounds with a broad range of biological activities . The considerable number of papers dealing with the synthesis and applications of guanidine derivatives over the past decades shows their great importance in the field of chemistry and medicine . Thus, the guanidine frame is utilized in clinically used marketed drugs . This suggests that there is potential for further exploration and development of this compound and its derivatives in the field of medicinal chemistry.

属性

IUPAC Name |

2-[1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]benzimidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-12-6-8-13(9-7-12)18-22-21-16(26-18)10-23-15-5-3-2-4-14(15)20-19(23)27-11-17(24)25/h2-9H,10-11H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPJGATYPULKND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4N=C3SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)thio)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

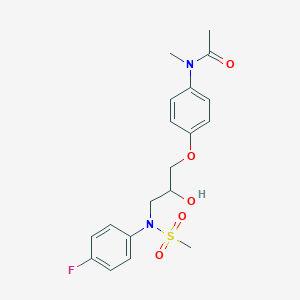

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717296.png)

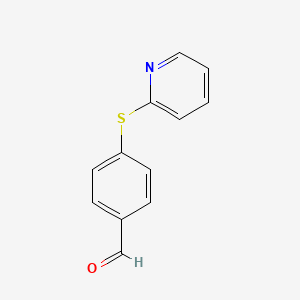

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

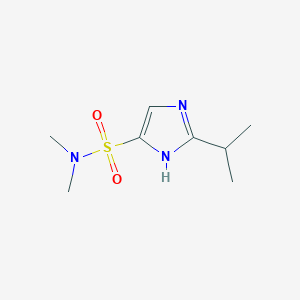

![3,5-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2717311.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)